{4-fluoro-2-oxabicyclo[2.1.1]hexan-1-yl}methanol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-fluoro-2-oxabicyclo[2.1.1]hexan-1-yl}methanol typically involves the reaction of a fluorinated precursor with an appropriate reagent to introduce the hydroxyl group. One common method involves the use of fluorinated epoxides, which undergo ring-opening reactions to form the desired bicyclic structure . The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like Lewis acids to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
{4-fluoro-2-oxabicyclo[2.1.1]hexan-1-yl}methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the fluorine atom or convert the hydroxyl group to a hydrogen atom.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of de-fluorinated or de-hydroxylated products.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
{4-fluoro-2-oxabicyclo[2.1.1]hexan-1-yl}methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of {4-fluoro-2-oxabicyclo[2.1.1]hexan-1-yl}methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and hydroxyl group play crucial roles in these interactions, influencing the compound’s binding affinity and activity . The pathways involved may include inhibition or activation of enzymatic reactions, modulation of receptor activity, and alteration of cellular signaling processes .
Comparison with Similar Compounds
Similar Compounds
- {4-chloro-2-oxabicyclo[2.1.1]hexan-1-yl}methanol
- {4-bromo-2-oxabicyclo[2.1.1]hexan-1-yl}methanol
- {4-iodo-2-oxabicyclo[2.1.1]hexan-1-yl}methanol
Uniqueness
{4-fluoro-2-oxabicyclo[2.1.1]hexan-1-yl}methanol is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties compared to its halogenated analogs. The fluorine atom enhances the compound’s stability, lipophilicity, and ability to form strong hydrogen bonds, making it valuable in various applications .
Properties
CAS No. |
2383250-63-1 |
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Molecular Formula |
C6H9FO2 |
Molecular Weight |
132.13 g/mol |
IUPAC Name |
(4-fluoro-2-oxabicyclo[2.1.1]hexan-1-yl)methanol |
InChI |
InChI=1S/C6H9FO2/c7-5-1-6(2-5,3-8)9-4-5/h8H,1-4H2 |
InChI Key |
JEYRAORIAKZMTR-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(CC1(OC2)CO)F |
Purity |
95 |
Origin of Product |
United States |
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